molecular formula C21H20ClN3O3 B11460072 2-Methoxyethyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

2-Methoxyethyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11460072
M. Wt: 397.9 g/mol
InChI Key: AFZVLTUJWMYUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a methoxyethyl group, a chlorophenyl group, and a dihydropyrimido[1,2-a]benzimidazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate, followed by further functionalization to introduce the methoxyethyl and chlorophenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as anhydrous aluminum chloride may be employed to facilitate specific steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3-chlorophenyl group, in particular, may enhance its biological activity compared to similar compounds .

Properties

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

IUPAC Name

2-methoxyethyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H20ClN3O3/c1-13-18(20(26)28-11-10-27-2)19(14-6-5-7-15(22)12-14)25-17-9-4-3-8-16(17)24-21(25)23-13/h3-9,12,19H,10-11H2,1-2H3,(H,23,24)

InChI Key

AFZVLTUJWMYUQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)Cl)C(=O)OCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.